molecular formula C12H9ClN4 B8345520 Chloro-9-benzylpurine

Chloro-9-benzylpurine

Cat. No.: B8345520
M. Wt: 244.68 g/mol
InChI Key: XPCCMGJNLNAIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-9-benzylpurine is a useful research compound. Its molecular formula is C12H9ClN4 and its molecular weight is 244.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

9-benzyl-2-chloropurine

InChI

InChI=1S/C12H9ClN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

XPCCMGJNLNAIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.0 M of hydrochloric acid in 1,4-dioxane (2.3 mL) in N,N-dimethylformamide (10.0 mL, 0.129 mol) was added ethyl orthoformate (2.00 mL, 0.0120 mol) and N4-benzyl-6-chloropyrimidine-4,5-diamine (500 mg, 0.002 mol). The mixture was stirred for 3 days. The reaction was quenched by addition of triethylamine (1.5 mL, 0.011 mol), extracted with ethyl acetate, washed with saturated aqueous sodium bicarbonate, water, brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (3 to 5% MeOH/DCM) to obtain 336 g (60%). LC/MS: Rt=1.49 min, ES+ 245.08 (AA standard).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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